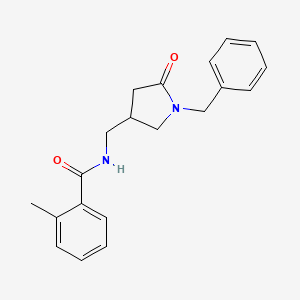

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide

描述

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide is a benzamide derivative characterized by a pyrrolidinone core substituted with a benzyl group and a 2-methylbenzamide side chain. This structure combines aromatic and heterocyclic motifs, which are common in pharmaceuticals and agrochemicals.

属性

IUPAC Name |

N-[(1-benzyl-5-oxopyrrolidin-3-yl)methyl]-2-methylbenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22N2O2/c1-15-7-5-6-10-18(15)20(24)21-12-17-11-19(23)22(14-17)13-16-8-3-2-4-9-16/h2-10,17H,11-14H2,1H3,(H,21,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MBEHZHNGEFHTEZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC=C1C(=O)NCC2CC(=O)N(C2)CC3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Formation of the Pyrrolidinone Ring: The initial step involves the synthesis of the 5-oxopyrrolidin-3-yl group through a cyclization reaction.

Benzylation: The pyrrolidinone intermediate is then benzylated using benzyl bromide in the presence of a base such as sodium hydride.

Amidation: The final step involves the reaction of the benzylated pyrrolidinone with 2-methylbenzoic acid or its derivatives to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

化学反应分析

Types of Reactions

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to convert the carbonyl group in the pyrrolidinone ring to a hydroxyl group.

Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be employed for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols.

科学研究应用

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide has several scientific research applications:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

Industry: It is used in the development of new materials and chemical processes.

作用机制

The mechanism of action of N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.

相似化合物的比较

Comparison with Structurally Similar Compounds

Structural Analogues with Thioxoimidazolidinone Moieties ()

The compound N-((4-((4-oxo-2-thioxoimidazolidin-5-yl)methyl)phenyl)carbamothioyl)-2-methylbenzamide shares the 2-methylbenzamide group but replaces the pyrrolidinone ring with a thioxoimidazolidinone system. Key differences include:

- Melting Point: 220–222°C for the thioxoimidazolidinone derivative vs.

- NMR Data: The thioxo derivative shows NH peaks at δ 12.58 and 11.68 ppm, indicating strong hydrogen bonding, whereas the target compound’s pyrrolidinone may exhibit different proton environments due to reduced ring strain .

Benzamide Derivatives with Directing Groups ()

N-(2-hydroxy-1,1-dimethylethyl)-3-methylbenzamide features a 3-methylbenzamide group but lacks a heterocyclic core. This highlights how amine-side-chain modifications (hydroxy vs. benzyl-pyrrolidinone) dictate reactivity in synthetic chemistry .

Isoxazole-Containing Agrochemicals ()

The pesticide 4-[(5S)-5-(3,5-dichloro-4-fluorophenyl)-5-(trifluoromethyl)-4,5-dihydroisoxazol-3-yl]-N-[(4R)-2-ethyl-3-oxoisoxazolidin-4-yl]-2-methylbenzamide shares the 2-methylbenzamide group but incorporates fluorinated aryl and isoxazole rings. Key contrasts:

- Lipophilicity : Fluorine and chlorine substituents increase hydrophobicity, likely enhancing environmental persistence compared to the target compound’s simpler structure.

- Toxicity : The agrochemical’s stereochemical complexity (multiple isomers) and halogenation suggest higher biological activity but also greater regulatory scrutiny .

SARS-CoV-2 PLpro Inhibitors ()

Compounds like (R)-5-(azetidin-3-ylamino)-N-(1-(3-(5-((cyclopentylamino)methyl)thiophen-2-yl)phenyl)ethyl)-2-methylbenzamide (compound 19) feature azetidine or thiophene substituents. Comparisons include:

- Heterocyclic Flexibility: The target’s pyrrolidinone ring (5-membered) may offer different conformational flexibility compared to azetidine (4-membered), affecting binding to protease active sites.

- Biological Activity: PLpro inhibitors with azetidine groups show antiviral activity (IC₅₀ values in nM range), suggesting that the target compound’s pyrrolidinone could be explored for similar applications .

Comparative Data Table

Research Implications and Gaps

- Physicochemical Data : The target compound lacks reported melting points or spectroscopic data, limiting direct comparisons.

- Synthetic Accessibility : The absence of synthetic protocols in the evidence suggests a need for further methodological studies.

生物活性

N-((1-benzyl-5-oxopyrrolidin-3-yl)methyl)-2-methylbenzamide is an organic compound with promising biological activity, particularly in the fields of neuroprotection and enzyme inhibition. This article reviews its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant studies and data.

The compound is synthesized through a multi-step organic reaction process, which includes:

- Formation of the Pyrrolidinone Ring : The synthesis begins with the cyclization to create the 5-oxopyrrolidin-3-yl group.

- Benzylation : The pyrrolidinone intermediate undergoes benzylation using benzyl bromide in the presence of sodium hydride.

- Amidation : Finally, the benzylated intermediate reacts with 2-methylbenzoic acid to yield the target compound.

This compound is characterized by its unique structure, which combines a benzyl group, a pyrrolidinone ring, and a benzamide moiety, contributing to its distinct chemical and biological properties .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit certain enzymes, affecting metabolic pathways.

- Receptor Binding : It has been shown to interact with receptors such as the NMDA receptor, potentially modulating neurotransmitter activity .

Neuroprotective Effects

Recent studies have highlighted the neuroprotective properties of related compounds derived from 1-benzyl-5-oxopyrrolidine. For example, derivatives have demonstrated significant protective effects against N-methyl-D-aspartic acid (NMDA)-induced cytotoxicity in vitro. One notable derivative showed higher potency than established neuroprotective agents like ifenprodil by attenuating calcium influx and suppressing NR2B upregulation .

Enzyme Inhibition

This compound has been investigated for its potential to inhibit enzymes involved in various diseases. This includes studies on its effects on dihydrofolate reductase (DHFR), where related compounds have shown to downregulate DHFR protein levels, suggesting a potential application in cancer therapy .

Comparative Analysis with Similar Compounds

To better understand the biological activity of this compound, it is useful to compare it with similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| N-(2-methylbenzamide) | Benzamide derivative | Moderate enzyme inhibition |

| 12k (a derivative) | 1-benzyl-5-oxopyrrolidine | Strong neuroprotective effects against NMDA-induced toxicity |

| Benzamide riboside | Inhibits IMPDH | Effective against leukemia cells resistant to methotrexate |

The unique combination of functional groups in this compound may confer distinct pharmacological profiles compared to these compounds.

Case Studies and Research Findings

Several research studies have evaluated the efficacy of similar compounds in various biological contexts:

- Neuroprotection : A study demonstrated that a derivative of 1-benzyl-5-oxopyrrolidine significantly improved learning and memory in vivo, indicating its potential as a therapeutic agent for neurodegenerative diseases .

- Cancer Therapy : Research on benzamide derivatives has shown promising results in inhibiting cell growth through dual mechanisms involving DHFR downregulation and IMPDH inhibition .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。